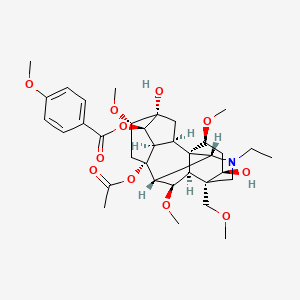

Yunnaconitine

Description

Yunnaconitine is a C19-diterpenoid alkaloid primarily isolated from Aconitum vilmorinianum, a plant species native to regions like Weixi and Luquan in China . Structurally, it features a complex tetracyclic skeleton with oxygenated substituents, including a characteristic Δ8,15 bridgehead double bond in its derivatives . Recent metabolomic studies highlight its up-regulation in A. vilmorinianum roots from Weixi, alongside vilmorrianine A and aconitine, the latter of which was previously unreported in this species .

Propriétés

Formule moléculaire |

C35H49NO11 |

|---|---|

Poids moléculaire |

659.8 g/mol |

Nom IUPAC |

[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29-,30-,32+,33+,34-,35+/m1/s1 |

Clé InChI |

LLEMSCWAKNQHHA-IWXJPZPUSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

SMILES isomérique |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

SMILES canonique |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

Synonymes |

isoaconitine yunaconitine |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Yunnaconitine typically involves multiple steps, including the formation of the hexacyclic core, functional group modifications, and final esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Applications De Recherche Scientifique

Chemistry

In chemistry, Yunnaconitine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its multiple functional groups and chiral centers make it a candidate for interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural complexity and functional diversity suggest it may have activity against certain diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of Yunnaconitine involves its interaction with specific molecular targets. The compound’s functional groups may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets involved would depend on the specific biological context and the compound’s structural features.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Yunnaconitine belongs to the aconitine-type diterpenoid alkaloids, a class known for their neurotoxic and cardiotoxic effects. Below is a comparative analysis with key analogues:

This compound vs. Aconitine

| Property | This compound | Aconitine |

|---|---|---|

| Core Structure | C19-diterpenoid with Δ8,15 bridgehead | C19-diterpenoid with C8 acetyl group |

| Toxicity | Moderate toxicity | High toxicity (LD50 ~1–2 mg/kg in mice) |

| Natural Source | A. vilmorinianum (Weixi, China) | Aconitum napellus, A. carmichaelii |

| Biosynthetic Pathway | Shares precursor with aconitine | Derived from demethylated intermediates |

| Pharmacological Use | Limited studies; potential analgesic | Traditional analgesic (restricted use) |

Key Differences :

- Structural Variation : this compound lacks the C8 acetyl group present in aconitine, which is critical for the latter’s potent sodium channel activation .

- Toxicity Profile : Aconitine’s higher toxicity correlates with its stronger binding to voltage-gated sodium channels, causing persistent activation .

- Ecological Specificity : Aconitine is widespread in Aconitum species, while this compound appears restricted to A. vilmorinianum under specific growth conditions .

This compound vs. Vilmorrianine A

Both alkaloids co-occur in A. vilmorinianum roots from Weixi but differ in:

Comparison with Functionally Similar Compounds

This compound vs. Hypaconitine

| Property | This compound | Hypaconitine |

|---|---|---|

| Primary Use | Under investigation for CNS effects | Anti-arrhythmic applications |

| Structural Marker | C14 hydroxylation | C3 hydroxylation |

| Metabolic Stability | Rapid hepatic glucuronidation | Slower metabolism, longer half-life |

Functional Overlap : Both compounds modulate ion channels, but hypaconitine’s selectivity for cardiac tissue makes it clinically relevant for arrhythmia, unlike this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.